molecular formula C10H11ClN2 B1381621 3-(1-Aminocyclopropyl)benzonitrile hydrochloride CAS No. 1803600-44-3

3-(1-Aminocyclopropyl)benzonitrile hydrochloride

Cat. No. B1381621
M. Wt: 194.66 g/mol
InChI Key: NQSUPNUNAJCIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminocyclopropyl)benzonitrile hydrochloride (3-ACBH) is a compound that has been studied for a range of applications in scientific research. It has been found to have a range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Applications in Dermatology and Hair Loss Treatment

The compound 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425) is a nonsteroidal androgen receptor antagonist developed for sebum control and the treatment of androgenetic alopecia. It has shown potency and selectivity in vivo, primarily reducing the risk of unwanted systemic side effects due to rapid systemic metabolism. Additionally, it tested negative for potential phototoxicity in the 3T3 NRU assay, indicating a favorable safety profile for dermatological applications (Li et al., 2008).

Antimicrobial Activity

A study focused on synthesizing 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan derivatives and their antimicrobial activities. The research demonstrates that the synthesized compounds, involving reactions with benzonitrile, exhibit significant antibacterial and antifungal properties, highlighting the potential of benzonitrile derivatives in developing new antimicrobial agents (Kumar et al., 2022).

Transdermal Therapy

2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile is a transdermal Selective Androgen Receptor Modulator (SARM) that has shown therapeutic benefits through anabolic activity in muscle while avoiding the undesired effects often associated with such treatments. It has demonstrated effectiveness in a preclinical ORX rat model and has shown minimal effect on HDL-C levels in cynomolgus monkeys, alongside favorable skin permeability, making it a potential candidate for clinical studies (Saeed et al., 2016).

Radioisotope Labeling for Neuroimaging

The compound 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile and its analogs have been studied for their properties related to neuroimaging. By incorporating p-[18F]fluorobenzyl iodide, researchers were able to assess the biological properties of the DASB precursor (desmethyl DASB), providing insights into its potential use in neuroimaging applications, especially for research groups without immediate access to C-11 synthesis capabilities (Garg et al., 2007).

properties

IUPAC Name

3-(1-aminocyclopropyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-10;/h1-3,6H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSUPNUNAJCIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminocyclopropyl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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